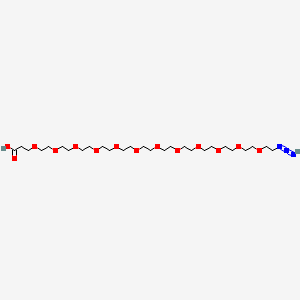
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple ether linkages and a triazene group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of ether linkages and the triazene group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
類似化合物との比較
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): Known for its biocompatibility and use in drug delivery.
Triazene derivatives: Used in cancer therapy due to their ability to alkylate DNA.
Crown ethers: Employed in the study of ion transport and complexation.
The uniqueness of this compound lies in its combination of ether linkages and a triazene group, which imparts distinct chemical and biological properties.
特性
分子式 |
C27H54N3O14+ |
|---|---|
分子量 |
644.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h28H,1-26H2/p+1 |
InChIキー |
QCYNSCDDXNEYEX-UHFFFAOYSA-O |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B12455768.png)
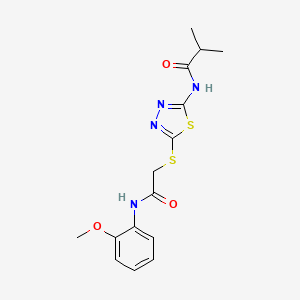
![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
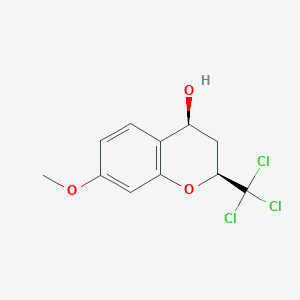
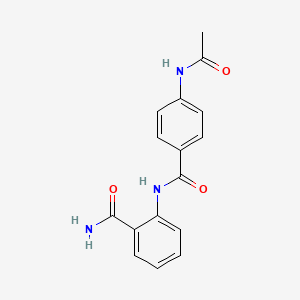
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)
![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
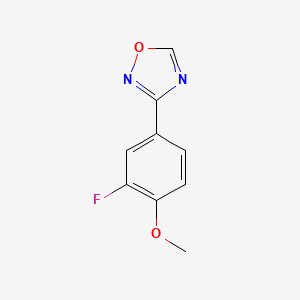
![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)
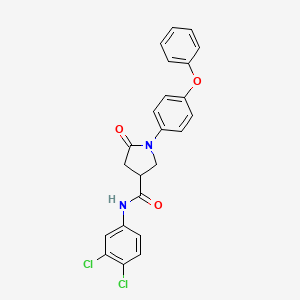
![4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate](/img/structure/B12455856.png)
